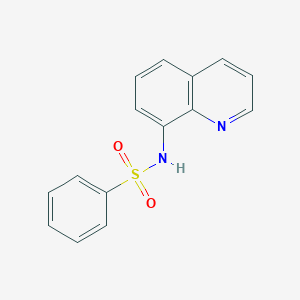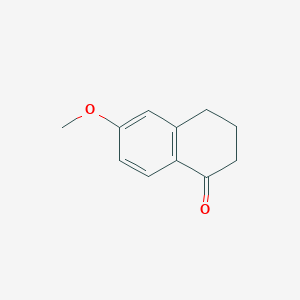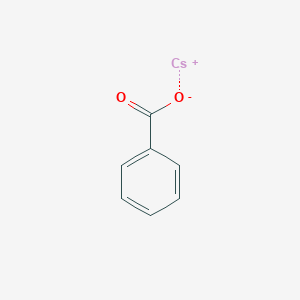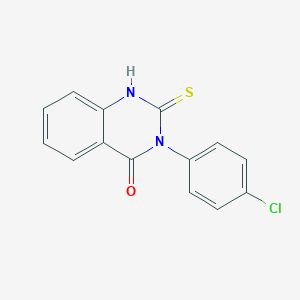
8-(4-Benzenesulfonylamino)quinoline
Overview
Description
8-(4-Benzenesulfonylamino)quinoline is a chemical compound . It is also known as N-8-Quinolinylbenzenesulfonamide . The molecular formula of this compound is C15H12N2O2S .
Synthesis Analysis
Quinolines can be synthesized through various methods. Some of these methods include the Skraup, Doebner–Von Miller, and Friedlander quinoline syntheses . Recent advances in quinoline synthesis have focused on more efficient and environmentally friendly processes . These include the use of microwave irradiation, ionic liquid media, and novel annulation partners .Molecular Structure Analysis
Quinoline is a heterocyclic compound that consists of a benzene ring fused with a pyridine ring . The structure of 8-(4-Benzenesulfonylamino)quinoline would include these rings, along with a benzenesulfonylamino group attached at the 8th position .Chemical Reactions Analysis
Quinoline and its derivatives undergo various chemical reactions. These include nucleophilic and electrophilic substitution reactions . Recent advances in the chemistry of quinoline have focused on green and clean syntheses using alternative reaction methods .Scientific Research Applications
NFκB Pathway Regulation
N-(quinolin-8-yl)benzenesulfonamide has been identified as an agent capable of down-regulating NFκB activity within two separate high-throughput screens of NFκB activation . This compound has shown promising results in both primary and secondary assays of NFκB activation .
Tissue-Nonspecific Alkaline Phosphatase Inhibition
This compound acts as a potent reversible inhibitor against tissue-nonspecific (TN) alkaline phosphatase (AP) activity . It exhibits little or no inhibitory activity in over 250 assays involving other enzymes .
Cytotoxicity
2-amino-N-quinoline-8-yl-benzenesulfonamide (QBS), a variant of the compound, has been identified as a potent cytotoxic compound that induces cell cycle arrest and apoptosis .
Alkylation of N-(quinolin-8-yl)benzamides
A ruthenium (II) catalyzed remote C-5 alkylation of the quinoline ring of N-(quinolin-8-yl)benzamides with alkyl bromides via C–H bond activation has been described . Various substituted N-(quinolin-8-yl)benzamides reacted with tertiary or secondary or primary alkyl bromides giving the alkylated products in good to moderate yields .
Mechanism of Action
Target of Action
N-(quinolin-8-yl)benzenesulfonamide, also known as 8-(4-Benzenesulfonylamino)quinoline, has been identified to target the Nuclear Factor Kappa B (NF-κB) pathway . NF-κB is a protein complex that controls the transcription of DNA and plays a key role in regulating the immune response to infection . In addition, it has been found to inhibit tissue-nonspecific alkaline phosphatase (TNAP) activity .
Mode of Action
The compound suppresses the NF-κB pathway . It acts as a potent reversible inhibitor against TNAP activity . The operative mechanism depends on the type of oxidized reaction center and the oxidant nature . Oxidation affects the para-C–H bond in quinoline or the N–H fragment or the ortho-C–H bond in the benzene substituent in the molecule .
Biochemical Pathways
The compound’s interaction with its targets affects various biochemical pathways. The suppression of the NF-κB pathway can lead to a decrease in the expression of genes involved in inflammation, immunity, cell proliferation, and other processes . The inhibition of TNAP can affect bone mineralization and other processes regulated by this enzyme .
Pharmacokinetics
Its solubility in dmso suggests that it may have good bioavailability
Result of Action
The suppression of the NF-κB pathway by N-(quinolin-8-yl)benzenesulfonamide can lead to a decrease in the expression of genes involved in inflammation, immunity, cell proliferation, and other processes . This can result in various molecular and cellular effects, depending on the specific context. For example, it has been found to induce cell cycle arrest and apoptosis .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-quinolin-8-ylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2S/c18-20(19,13-8-2-1-3-9-13)17-14-10-4-6-12-7-5-11-16-15(12)14/h1-11,17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEBBZFJWAMUFPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC3=C2N=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80167009 | |
| Record name | 8-(4-Benzenesulfonylamino)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80167009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49727310 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
8-(4-Benzenesulfonylamino)quinoline | |
CAS RN |
16082-59-0 | |
| Record name | N-(Quinolin-8-yl)benzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16082-59-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-(4-Benzenesulfonylamino)quinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016082590 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-(4-Benzenesulfonylamino)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80167009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(quinolin-8-yl)benzenesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the electrochemical behavior of N-(quinolin-8-yl)benzenesulfonamide?
A1: N-(quinolin-8-yl)benzenesulfonamide undergoes an irreversible oxidation process in a methanolic medium, primarily at the sulfonamide group. This process is primarily diffusion-controlled, though an adsorptive component is also present. The oxidation peak potential (Ep) changes with pH, exhibiting a distinct inflection point around pH 9.6. [] This electrochemical behavior can be leveraged to develop analytical methods for quantifying the compound, even within complex mixtures like the commercial extractant LIX 34. []
Q2: How does the structure of N-(quinolin-8-yl)benzenesulfonamide derivatives influence their fragmentation patterns in mass spectrometry?
A2: The fragmentation of N-(quinolin-8-yl)benzenesulfonamide derivatives during electrospray ionization mass spectrometry centers around the -SO2-NR- bond. [] The specific R group attached to the nitrogen atom directly impacts the fragmentation pathway and resulting fragment ions. For instance, derivatives containing active hydrogen atoms exhibit characteristic ion peaks at m/z 159 [M+H]+, 144, and 117. [] Variations in the R group, like methylation or ethylation, lead to distinct fragmentation patterns, providing valuable insights into the compound's structure. []
Q3: Can N-(quinolin-8-yl)benzenesulfonamide derivatives act as ligands in organometallic complexes, and if so, how does their structure impact catalytic activity?
A3: Yes, N-(quinolin-8-yl)benzenesulfonamide can act as a chelating ligand in organometallic complexes, specifically with iridium. The rigid 8-aminoquinoline moiety significantly enhances the stability of such complexes, as demonstrated with the [Cp*Ir(N-(quinolin-8-yl)benzenesulfonamide)Cl] complex which shows high efficiency and stability in formic acid dehydrogenation. [] Furthermore, modifying the electronic properties of the ligand by adding electron-donating or electron-withdrawing groups on the phenyl ring can significantly impact the catalyst's activity and optimal pH range. [] Electron-donating groups tend to favor the hydrogen formation step while slowing down β-hydride elimination, while electron-withdrawing groups exhibit the opposite effect. [] This highlights the importance of structural modifications in tuning the catalytic properties of these complexes.
Q4: How effective are anthocyanins from blue corn in combination with N-(quinolin-8-yl)benzenesulfonamide derivatives in combating cancer cell growth?
A4: Studies show that anthocyanins, particularly those extracted from processed blue corn (tortillas), exhibit antiproliferative effects against breast and prostate cancer cell lines. [] Combining tortilla anthocyanins with 2-amino-N-quinolin-8-yl-benzenesulfonamide (QBS), a derivative of N-(quinolin-8-yl)benzenesulfonamide, enhances apoptosis in both MDA-MB-453 (triple-negative breast cancer) and LNCaP (prostate cancer) cell lines compared to either treatment alone. [] This synergistic effect suggests a potential for these combinations as adjuvants in cancer therapy, though further research is needed to elucidate the underlying mechanisms.
Q5: What is the crystal structure of 4-Fluoro-N-(quinolin-8-yl)benzenesulfonamide and what does it reveal about its intermolecular interactions?
A5: The crystal structure of 4-Fluoro-N-(quinolin-8-yl)benzenesulfonamide shows a torsion angle of -59.0(2)° about the N-S bond connecting the quinoline and benzene rings. [] The sulfonamide hydrogen atom participates in both intramolecular and intermolecular hydrogen bonding. It forms an intramolecular bond with the quinoline nitrogen atom (N-H⋯N = 2.25(2) Å) and an intermolecular bond with a sulfonyl oxygen atom (N-H⋯O =2.53(2) Å). [] Additionally, the carbon atom adjacent to the quinoline nitrogen makes an intermolecular contact with the fluorine atom (H⋯F = 2.48(2) Å). [] These interactions provide valuable insights into the molecular packing and potential binding interactions of this compound.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















